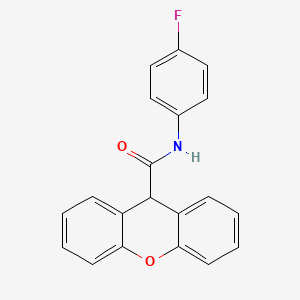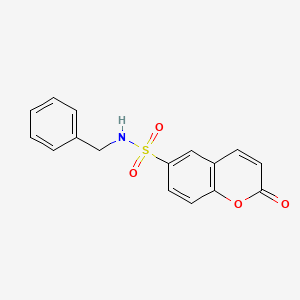
3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied for its potential anti-cancer properties. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which are known to have a wide range of biological activities.
作用機序
3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide exerts its anti-cancer effects by inhibiting HDAC enzymes, which are responsible for the deacetylation of histone proteins. Histone deacetylation is a key mechanism for regulating gene expression, and aberrant HDAC activity has been implicated in the development and progression of cancer. By inhibiting HDACs, 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide promotes the acetylation of histones, leading to changes in gene expression that can induce growth arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide has been shown to have other biological activities. It has been reported to have anti-inflammatory effects, as well as neuroprotective effects in animal models of neurodegenerative diseases. 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is a critical step in tumor growth and metastasis.
実験室実験の利点と制限
One advantage of 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide is its relatively low toxicity compared to other HDAC inhibitors. This makes it a promising candidate for further development as an anti-cancer agent. However, like other HDAC inhibitors, 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide can have off-target effects, which can limit its therapeutic potential. In addition, the optimal dosing and scheduling of 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide in combination with other anti-cancer agents is still being investigated.
将来の方向性
There are several future directions for the study of 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide. In addition, the combination of 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide with other anti-cancer agents is an area of active investigation, with the goal of improving the efficacy of cancer treatment. Finally, the potential use of 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide in the treatment of other diseases, such as neurodegenerative diseases, is an area of emerging interest.
合成法
3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3-chlorobenzonitrile with 2-isopropyl-6-methylphenylmagnesium bromide to give 3-(3-chlorophenyl)-2-isopropyl-6-methylphenylacetonitrile. This intermediate is then converted to the final product through a series of reactions involving hydrolysis, reduction, and acylation.
科学的研究の応用
3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide has been extensively studied for its potential anti-cancer properties. It has been shown to induce growth arrest and apoptosis in various cancer cell lines, including leukemia, lymphoma, breast, prostate, and lung cancer. In addition, 3-(3-chlorophenyl)-N-(2-isopropyl-6-methylphenyl)acrylamide has been shown to enhance the efficacy of other anti-cancer agents, such as radiation therapy and chemotherapy.
特性
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(2-methyl-6-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO/c1-13(2)17-9-4-6-14(3)19(17)21-18(22)11-10-15-7-5-8-16(20)12-15/h4-13H,1-3H3,(H,21,22)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXSPHVPLRGDMN-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C=CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)/C=C/C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-chlorophenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5856018.png)
![benzyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetate](/img/structure/B5856020.png)
![N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5856024.png)

![N'-[(3,4,5-triethoxybenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5856044.png)
![3,4-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5856046.png)



![1-(3-chloro-4-methylphenyl)-5-[(2-fluorobenzyl)thio]-1H-tetrazole](/img/structure/B5856089.png)
![N-cyclohexyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5856110.png)
![(2,5-dimethoxyphenyl)(5-hydroxynaphtho[1,2-b]furan-3-yl)methanone](/img/structure/B5856114.png)